molecular formula C13H19N3O3 B1395901 Ethyl 2-(4-(hydroxymethyl)piperidin-1-yl)pyrimidine-5-carboxylate CAS No. 875318-46-0

Ethyl 2-(4-(hydroxymethyl)piperidin-1-yl)pyrimidine-5-carboxylate

Cat. No.: B1395901
CAS No.: 875318-46-0
M. Wt: 265.31 g/mol
InChI Key: NPJBMYLMWPCRIY-UHFFFAOYSA-N
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Description

Ethyl 2-(4-(hydroxymethyl)piperidin-1-yl)pyrimidine-5-carboxylate is a chemical compound with a complex structure that includes a piperidine ring, a pyrimidine ring, and an ester functional group

Preparation Methods

The synthesis of Ethyl 2-(4-(hydroxymethyl)piperidin-1-yl)pyrimidine-5-carboxylate typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the piperidine ring, followed by the introduction of the pyrimidine moiety. The final step involves esterification to form the ethyl ester group. Reaction conditions often include the use of catalysts, solvents, and specific temperature controls to ensure high yield and purity .

Chemical Reactions Analysis

Ethyl 2-(4-(hydroxymethyl)piperidin-1-yl)pyrimidine-5-carboxylate can undergo various chemical reactions, including:

Scientific Research Applications

Ethyl 2-(4-(hydroxymethyl)piperidin-1-yl)pyrimidine-5-carboxylate has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It serves as a building block for the development of biologically active compounds.

    Medicine: It is investigated for its potential therapeutic properties, including antiviral and anticancer activities.

    Industry: It is used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of Ethyl 2-(4-(hydroxymethyl)piperidin-1-yl)pyrimidine-5-carboxylate involves its interaction with specific molecular targets. The piperidine ring can interact with various receptors and enzymes, modulating their activity. The pyrimidine ring can participate in hydrogen bonding and π-π interactions, enhancing the compound’s binding affinity to its targets. These interactions can lead to the modulation of biological pathways, resulting in therapeutic effects .

Comparison with Similar Compounds

Ethyl 2-(4-(hydroxymethyl)piperidin-1-yl)pyrimidine-5-carboxylate can be compared with similar compounds such as:

    Ethyl 3-(4-(hydroxymethyl)piperidin-1-yl)propanoate: Similar structure but with a propanoate ester instead of a pyrimidine ring.

    4-(hydroxymethyl)piperidine-1-carbodithioic acid: Contains a piperidine ring with a different functional group.

    N-tert-butoxycarbonyl-4-hydroxymethyl piperidine: A protected form of the piperidine derivative.

These comparisons highlight the unique combination of the piperidine and pyrimidine rings in this compound, which contributes to its distinct chemical and biological properties.

Properties

IUPAC Name

ethyl 2-[4-(hydroxymethyl)piperidin-1-yl]pyrimidine-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19N3O3/c1-2-19-12(18)11-7-14-13(15-8-11)16-5-3-10(9-17)4-6-16/h7-8,10,17H,2-6,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPJBMYLMWPCRIY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN=C(N=C1)N2CCC(CC2)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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